molecular formula C7H11NO2 B009857 N-cyclopropyl-3-oxobutanamide CAS No. 110262-87-8

N-cyclopropyl-3-oxobutanamide

Cat. No. B009857
M. Wt: 141.17 g/mol
InChI Key: QIBMEWOWPWEBLK-UHFFFAOYSA-N
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Description

“N-cyclopropyl-3-oxobutanamide” is a chemical compound1. However, the available information on this compound is limited2.



Synthesis Analysis

The synthesis of N-cyclopropyl-3-oxobutanamide is not well-documented in the literature. However, O-Cyclopropyl hydroxylamines, which are structurally similar, have been synthesized and used as precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement3.



Molecular Structure Analysis

The molecular structure of N-cyclopropyl-3-oxobutanamide is not explicitly mentioned in the literature. However, it is likely to have a structure similar to other cyclopropyl compounds4.



Chemical Reactions Analysis

The specific chemical reactions involving N-cyclopropyl-3-oxobutanamide are not well-documented. However, cyclopropyl compounds have been shown to undergo [3,3]-sigmatropic rearrangements5.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-cyclopropyl-3-oxobutanamide are not well-documented. However, physical properties of matter include color, density, hardness, and more7.


Safety And Hazards

properties

IUPAC Name

N-cyclopropyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(9)4-7(10)8-6-2-3-6/h6H,2-4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBMEWOWPWEBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-oxobutanamide

Synthesis routes and methods I

Procedure details

26 ml (0.38 mmol) cyclopropylamine was added dropwise to a solution of 30 g of diketene (0.36 mol) in 300 ml tetrahydrofuran at −5 to 0° C. After 1 h stirring at 0° C. no more starting material was detected by thin layer chromatography. The reaction mixture was evaporated and the residue purified by column chromatography. This gave 43.83 g (0.31 mol, 87% yield) of a white solid.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

Cyclopropylamine (42.2 g, 0.74 mole) is dissolved in chloroform (300 ml) and thereto is added dropwise diketene (62.1 g, 0.74 mole) over a period of 1-1.5 hour with stirring in an ice bath. After the addition, the mixture is stirred at 40° C. for one hour, and the solvent is distilled off under reduced pressure, and the residue is recrystallized from benzene-n-hexane to give the title compound (83.4 g, yield 80%) as colorless needles, m.p. 65°-66° C.
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
62.1 g
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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